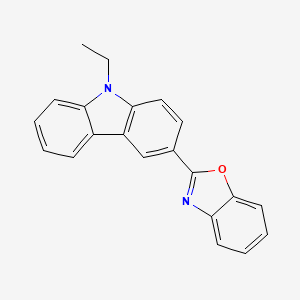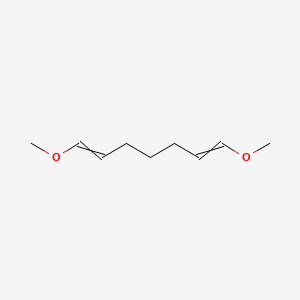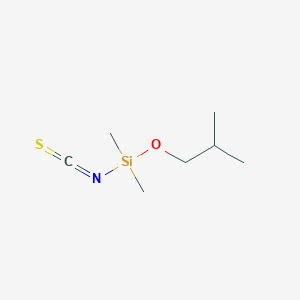
Isothiocyanato(dimethyl)(2-methylpropoxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isothiocyanato(dimethyl)(2-methylpropoxy)silane is an organosilicon compound that features both isothiocyanate and silane functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isothiocyanato(dimethyl)(2-methylpropoxy)silane typically involves the reaction of an appropriate silane precursor with an isothiocyanate source. One common method involves the reaction of dimethyl(2-methylpropoxy)silane with thiophosgene or a similar isothiocyanate-generating reagent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
化学反应分析
Types of Reactions
Isothiocyanato(dimethyl)(2-methylpropoxy)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles replace the isothiocyanate group.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Hydrolysis: The silane group can be hydrolyzed under acidic or basic conditions to form silanols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Agents: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products Formed
Thiourea Derivatives: Formed from the addition of nucleophiles to the isothiocyanate group.
Silanols: Formed from the hydrolysis of the silane group.
科学研究应用
Isothiocyanato(dimethyl)(2-methylpropoxy)silane has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in the development of advanced materials.
Organic Synthesis: Serves as a building block for the synthesis of various organic compounds, including heterocycles and thioureas.
Biological Research: Investigated for its potential use in the development of bioactive compounds and diagnostic markers.
作用机制
The mechanism of action of isothiocyanato(dimethyl)(2-methylpropoxy)silane involves the reactivity of its functional groups. The isothiocyanate group can react with nucleophiles to form thiourea derivatives, while the silane group can undergo hydrolysis to form silanols. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity .
相似化合物的比较
Similar Compounds
Isothiocyanato(trimethyl)silane: Similar in structure but with different alkyl groups attached to the silicon atom.
Isothiocyanato(ethyl)(methylpropoxy)silane: Another related compound with variations in the alkyl groups.
Uniqueness
Isothiocyanato(dimethyl)(2-methylpropoxy)silane is unique due to the specific combination of its functional groups and the steric effects imparted by the 2-methylpropoxy group.
属性
CAS 编号 |
141701-47-5 |
|---|---|
分子式 |
C7H15NOSSi |
分子量 |
189.35 g/mol |
IUPAC 名称 |
isothiocyanato-dimethyl-(2-methylpropoxy)silane |
InChI |
InChI=1S/C7H15NOSSi/c1-7(2)5-9-11(3,4)8-6-10/h7H,5H2,1-4H3 |
InChI 键 |
YTOFUYYWZUWQFE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CO[Si](C)(C)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide](/img/structure/B14269890.png)

![[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol](/img/structure/B14269931.png)


![4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal](/img/structure/B14269954.png)
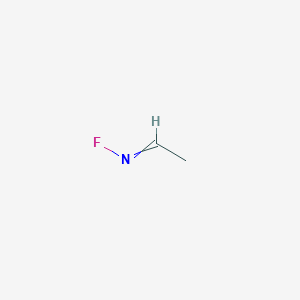

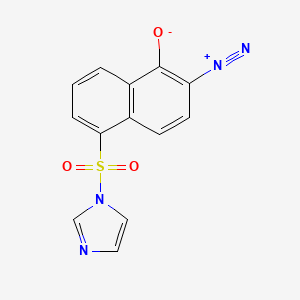
![4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride](/img/structure/B14269985.png)
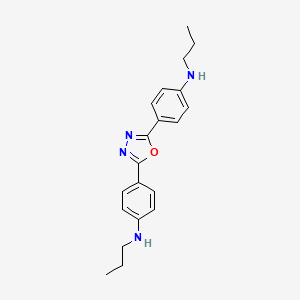
![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)
